3,5-bis(4-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its complex structure, which includes multiple halogenated phenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method involves the reaction of 3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with 2-bromo-2,3-dihydro-1H-inden-1-one in anhydrous ethanol under reflux conditions . The reaction mixture is then filtered, washed with ethanol, and dried to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogen atoms with other functional groups, while coupling reactions can result in the formation of biaryl compounds.
Scientific Research Applications
3,5-bis(4-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s halogenated phenyl groups and pyrazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-bromophenyl)-4-chloro-1-(4-methylphenyl)-1H-pyrazole
- 3,5-bis(4-chlorophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole
- 3,5-bis(4-bromophenyl)-4-chloro-1-(4-iodophenyl)-1H-pyrazole
Uniqueness
3,5-bis(4-bromophenyl)-4-chloro-1-(4-fluorophenyl)-1H-pyrazole is unique due to the specific combination of halogen atoms and the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C21H12Br2ClFN2 |
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Molecular Weight |
506.6 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H12Br2ClFN2/c22-15-5-1-13(2-6-15)20-19(24)21(14-3-7-16(23)8-4-14)27(26-20)18-11-9-17(25)10-12-18/h1-12H |
InChI Key |
LMMCPFXKNBKWSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)Cl)Br |
Origin of Product |
United States |
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